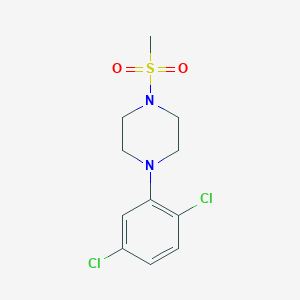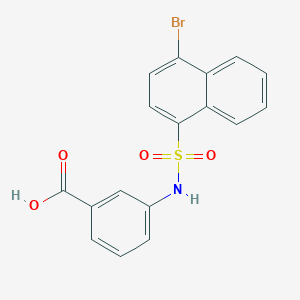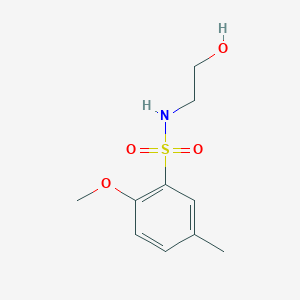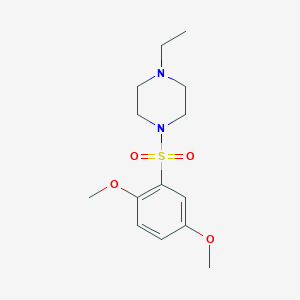
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate, also known as ATPB, is a chemical compound that has been used in scientific research for various applications. It is a sulfonate ester that has a phenyl group attached to it. ATPB has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, it has been suggested that this compound interacts with the amino acid residues of proteins and modifies their structure and function. This compound has been shown to bind to proteins that contain a cysteine residue and modify their activity.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to inhibit the growth of certain cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is highly reactive and can modify the structure and function of proteins non-specifically. This can lead to unwanted effects and make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate. One direction involves the development of new methods for the synthesis of this compound. Another direction involves the study of the interaction between this compound and different proteins and biomolecules. This can lead to the development of new drugs and therapies for various diseases. Additionally, the use of this compound in biosensors and other diagnostic tools can be further explored.
Synthesemethoden
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate can be synthesized using different methods. One method involves the reaction of 2-aminophenol and 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This method yields this compound as a white solid with a yield of around 50%. Another method involves the reaction of 2-acetamidophenol and 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. This method yields this compound as a white solid with a yield of around 60%.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been used in scientific research for various applications. One application involves the study of protein-protein interactions. This compound has been used as a probe to study the interaction between the proteins and other molecules. Another application involves the study of the structure and function of proteins. This compound has been used as a tool to modify the structure and function of proteins. This compound has also been used in the development of biosensors for the detection of biomolecules.
Eigenschaften
Molekularformel |
C17H19NO4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(2-acetamidophenyl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-11-9-12(2)17(13(3)10-11)23(20,21)22-16-8-6-5-7-15(16)18-14(4)19/h5-10H,1-4H3,(H,18,19) |
InChI-Schlüssel |
ZTOWZVSGEXIAMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)







![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)



![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)